Adenosine 5'-diphosphate monopotassium salt dihydrate

概要

説明

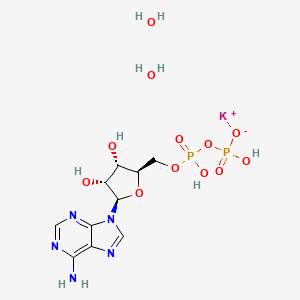

Adenosine 5’-diphosphate monopotassium salt dihydrate (ADP) is an adenine nucleotide containing two phosphate groups esterified to the sugar moiety at the 5’ position . It is produced by dephosphorylation of adenosine 5’-triphosphate (ATP) by ATPases and can be converted back to ATP by ATP synthases .

Synthesis Analysis

ADP is produced by the dephosphorylation of ATP in tissue by adenosine triphosphatase . It can be rapidly converted back to ATP via oxidative phosphorylation in mitochondria .Molecular Structure Analysis

The empirical formula of ADP is C10H14KN5O10P2 · 2H2O . The molecular weight is 501.32 . The InChI key is ZNCWUOPIJTUALR-MCDZGGTQSA-M .Chemical Reactions Analysis

ADP is involved in the reactions of cellular energy transfers . It acts as an activator of a class of protein kinases known as AMP-activated protein kinase (AMPK) .Physical And Chemical Properties Analysis

ADP is a white to off-white powder . It is soluble in water at a concentration of 50 mg/mL . The storage temperature is -20°C .科学的研究の応用

Biochemical and Clinical Chemistry Applications

Adenosine-5′-diphosphate (ADP) and adenosine-5′-monophosphate (AMP), including their monopotassium salt dihydrate forms, are significant in biochemistry and clinical chemistry. These compounds are used in enzymatic assays involving myokinase (MK), pyruvate kinase (PK), and lactate dehydrogenase (LDH) to estimate ADP and AMP levels in a single assay system. The method, preferred over chromatographic methods for its simplicity and speed, relies on the proportional decrease of NADH measured by the change in extinction at specific wavelengths, correlating to the amount of AMP and ADP present (Jaworek, Gruber, & Bergmeyer, 1974).

Interaction with Buffers in Crystal Structures

The interaction of buffers like Tris with nucleotides has been a subject of interest, particularly in understanding the crystal and molecular structures of Tris salts of adenosine 5'-diphosphate. Studies have revealed that these interactions might play a crucial role in Tris-buffered aqueous solutions of nucleotides and metal ions, highlighting the relevance of understanding the molecular conformation and associations in different environments (Shakked, Viswamitra, & Singh, 1980).

Structural Analysis and Interaction Modes

Structural studies, particularly in the solid state, have provided insights into the interaction modes of ADP analogues like adenosine hypodiphosphate (AhDP). Understanding the geometry, ionization states, and nucleotide self-assembly through adenine-hypodiphosphate interactions contributes significantly to our understanding of nucleotide behavior and properties in various conditions (Otręba, Budzikur, Górecki, & Řlepokura, 2018).

Inhibition of Enzymatic Activity

Research into the structure-activity relationship of purine and pyrimidine nucleotides, including ADP analogues, has revealed their potential in inhibiting CD73 enzymatic activity. These insights are crucial, especially in the context of proposing new strategies for cancer treatment (Junker et al., 2019).

Interaction with Proteins

Studies have also delved into the interaction of different forms of nucleotide salts, like chromium (III) salt forms of ADP, with proteins such as beef heart mitochondrial ATPase. Understanding these interactions and the distinct differences they present in kinetic studies contributes to our knowledge of enzymatic synthesis and inhibition mechanisms (Bossard & Schuster, 1981).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

potassium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O10P2.K.2H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;2*1H2/q;+1;;/p-1/t4-,6-,7-,10-;;;/m1.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFCXEPLDPMALMF-MSQVLRTGSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)[O-])O)O)N.O.O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)[O-])O)O)N.O.O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18KN5O12P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Adenosine 5'-diphosphate monopotassium salt dihydrate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

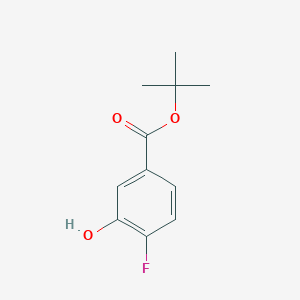

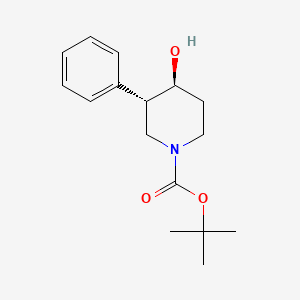

![tert-butyl N-[trans-3-methylpiperidin-4-yl]carbamate](/img/structure/B1375601.png)